molecular formula C20H34N2O B14453200 N-[3-(Dihexylamino)phenyl]acetamide CAS No. 73567-66-5

N-[3-(Dihexylamino)phenyl]acetamide

Cat. No.: B14453200
CAS No.: 73567-66-5
M. Wt: 318.5 g/mol
InChI Key: OQSBXCCSTGNIBR-UHFFFAOYSA-N
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Description

N-[3-(Dihexylamino)phenyl]acetamide is an acetamide derivative characterized by a phenyl ring substituted at the 3-position with a dihexylamino group (–N(C₆H₁₃)₂) and an acetamide (–NHCOCH₃) at the adjacent position. This compound is primarily explored as an intermediate in organic synthesis and for structure-activity relationship (SAR) studies in medicinal chemistry .

Properties

CAS No.

73567-66-5

Molecular Formula

C20H34N2O

Molecular Weight

318.5 g/mol

IUPAC Name

N-[3-(dihexylamino)phenyl]acetamide

InChI

InChI=1S/C20H34N2O/c1-4-6-8-10-15-22(16-11-9-7-5-2)20-14-12-13-19(17-20)21-18(3)23/h12-14,17H,4-11,15-16H2,1-3H3,(H,21,23)

InChI Key

OQSBXCCSTGNIBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dihexylamino)phenyl]acetamide typically involves the reaction of 3-(dihexylamino)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{N}(\text{C}6\text{H}{13})_2)\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{N}(\text{C}6\text{H}{13})_2)\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dihexylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(Dihexylamino)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Dihexylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamides

Substituent Variations on the Aromatic Ring

Alkylamino Substituents
  • N-(3-(Diethylamino)phenyl)acetamide (CAS 6375-46-8): Differs by shorter ethyl chains (–N(C₂H₅)₂) instead of hexyl. The reduced chain length decreases lipophilicity (logP ~2.8 vs. ~7.2 for dihexyl), enhancing aqueous solubility but limiting lipid membrane penetration. This compound is used in dye synthesis and as a pharmaceutical intermediate .
  • N-[3-(Decyl(methyl)amino)-5-(hydroxymethyl)phenyl]acetamide: Features a decyl chain (–N(CH₃)(C₁₀H₂₁)) and a hydroxymethyl (–CH₂OH) group. The hydroxymethyl increases polarity, improving solubility in polar solvents (e.g., ethanol, DMSO), while the decyl chain maintains high lipophilicity. This dual functionality makes it a candidate for bioactive molecule development .
Halogenated and Heterocyclic Derivatives
  • N-(3-Chloro-4-hydroxyphenyl)acetamide and N-(2,5-dichloro-4-hydroxyphenyl)acetamide: Chlorine substituents enhance metabolic stability and electronic effects, increasing acidity (pKa ~8.5 vs. ~10 for non-halogenated acetamides). These compounds are identified as photodegradation products of paracetamol and studied for environmental persistence .
  • Compound H (N-[3-((4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl]acetamide): Incorporates a triazine-piperidine scaffold, enabling sodium channel inhibition (IC₅₀ = 12 nM in TTX-sensitive channels). The benzyloxy group enhances binding affinity through π-π interactions, contrasting with the purely aliphatic dihexylamino group in the target compound .

Functional Group Modifications

Sulfonamide and Carbazole Derivatives
  • N-[3-[(2,5-Dichlorophenyl)sulfonylamino]phenyl]acetamide: The sulfonylamino (–NHSO₂C₆H₃Cl₂) group introduces strong electron-withdrawing effects, lowering basicity (pKa ~6.2) and increasing stability under acidic conditions. Such derivatives are explored as enzyme inhibitors .
  • Fluoro substitution enhances bioavailability (LogD = 1.8) compared to the dihexylamino analogue .
Methoxy and Hydroxyethyl Modifications
  • N-(3-Amino-4-methoxyphenyl)acetamide: The methoxy group (–OCH₃) increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions. This compound is a precursor to antimalarial agents .
  • N-[3-[Bis(2-hydroxyethyl)amino]phenyl]acetamide: Hydroxyethyl groups (–N(CH₂CH₂OH)₂) improve water solubility (>50 mg/mL) and enable hydrogen bonding, making it suitable for hydrophilic drug formulations .

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